molecular formula C13H16N2O3 B11806083 tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B11806083
M. Wt: 248.28 g/mol
InChI Key: MKXYSGXEAKPBDS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyrrolo[3,2-c]pyridine core can interact with various enzymes and receptors, modulating their functions and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its pyrrolo[3,2-c]pyridine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, making it particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-7,16H,8H2,1-3H3

InChI Key

MKXYSGXEAKPBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1CO)C=NC=C2

Origin of Product

United States

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